molecular formula C5H3ClINO2S B8395366 5-Iodopyridine-2-sulfonyl chloride

5-Iodopyridine-2-sulfonyl chloride

Cat. No. B8395366
M. Wt: 303.51 g/mol
InChI Key: RRUFWEUXCPXAHQ-UHFFFAOYSA-N
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Patent
US08124610B2

Procedure details

To a 0° C. mixture of 5-Iodo-pyridine-2-thiol (904 mg, 3.81 mmol) in Methylene chloride (17 mL, 270 mmol) and Water (8.6 mL, 480 mmol) was added 37% hydrochloric acid (37:63, Hydrogen chloride:Water, 2.6 mL). 10% NaOCl (1:9, Sodium hypochlorite:Water, 2.0E1 mL) was then added dropwise over 10 min to the vigorously stirred reaction mixture. After stirring 20 min, the reaction mixture was partitioned, and the aqueous layer was extracted with methylene chloride (2×). The combined organic layers were washed with aqueous sodium bisulfite, dried over sodium sulfate, filtered and concentrated in vacuo to afford a light yellow crystalline solid.
Quantity
904 mg
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Name
Quantity
8.6 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]([SH:8])=[N:6][CH:7]=1.C(Cl)Cl.[OH2:12].[ClH:13].[O-:14]Cl.[Na+]>>[I:1][C:2]1[CH:3]=[CH:4][C:5]([S:8]([Cl:13])(=[O:14])=[O:12])=[N:6][CH:7]=1 |f:4.5|

Inputs

Step One
Name
Quantity
904 mg
Type
reactant
Smiles
IC=1C=CC(=NC1)S
Name
Quantity
17 mL
Type
reactant
Smiles
C(Cl)Cl
Name
Quantity
8.6 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
2.6 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[O-]Cl.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was partitioned
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride (2×)
WASH
Type
WASH
Details
The combined organic layers were washed with aqueous sodium bisulfite
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a light yellow crystalline solid

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
IC=1C=CC(=NC1)S(=O)(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.